1-Octadecyl-3-pyrrolidinemethanol hydrochloride

Vue d'ensemble

Description

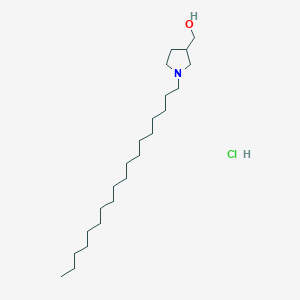

1-Octadecyl-3-pyrrolidinemethanol hydrochloride is a versatile chemical compound with the molecular formula C23H48ClNO and a molecular weight of 390.09 g/mol . This compound is known for its complex properties, making it suitable for various scientific research applications, including drug delivery systems, surface modification, and nanotechnology.

Méthodes De Préparation

The synthesis of 1-Octadecyl-3-pyrrolidinemethanol hydrochloride involves several steps. The primary synthetic route includes the reaction of octadecylamine with pyrrolidine and formaldehyde under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-Octadecyl-3-pyrrolidinemethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Applications De Recherche Scientifique

1-Octadecyl-3-pyrrolidinemethanol hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: The compound is utilized in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

Medicine: It plays a role in drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.

Mécanisme D'action

The mechanism of action of 1-Octadecyl-3-pyrrolidinemethanol hydrochloride involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane transport .

Comparaison Avec Des Composés Similaires

1-Octadecyl-3-pyrrolidinemethanol hydrochloride can be compared with other similar compounds such as:

- 1-Octadecyl-2-pyrrolidinemethanol

- 1-Octadecyl-4-pyrrolidinemethanol

- 1-Octadecyl-3-piperidinemethanol

These compounds share similar structural features but differ in the position of the functional groups or the ring structure. The unique positioning of the hydroxyl group in this compound contributes to its distinct properties and applications .

Activité Biologique

1-Octadecyl-3-pyrrolidinemethanol hydrochloride (CAS No. 125131-66-0) is a compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant research findings, including case studies and data tables.

- Molecular Formula: C19H40ClN

- Molecular Weight: 325.00 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Enzyme Modulation: The compound may inhibit or activate specific enzymes, thereby influencing metabolic pathways and cellular functions.

- Receptor Interaction: It has been suggested that this compound can modulate receptor activity, potentially affecting neurotransmitter systems and other signaling pathways .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. Research indicates that the compound can significantly reduce the production of nitric oxide (NO) and inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation at concentrations as low as 0.1 μM .

Case Studies

- In Vitro Studies:

- Animal Models:

Data Table: Biological Activity Summary

| Biological Activity | Effect | Concentration | Study Type |

|---|---|---|---|

| Nitric Oxide Production | Inhibition | 0.1 μM | In Vitro |

| TNF-α Expression | Inhibition | 0.1 μM | In Vitro |

| IL-6 Expression | Inhibition | 0.1 μM | In Vitro |

| Swelling Response in Animals | Reduction | N/A | Animal Model |

Pharmacological Applications

The potential applications of this compound extend beyond anti-inflammatory effects:

- Drug Development: Due to its ability to modulate inflammatory responses, this compound may serve as a lead candidate for developing new anti-inflammatory drugs.

- Research Tool: Its unique properties make it a valuable tool for studying cellular signaling pathways and enzyme interactions in various biological systems.

Propriétés

IUPAC Name |

(1-octadecylpyrrolidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H47NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-20-18-23(21-24)22-25;/h23,25H,2-22H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFVTUWFUPCBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1CCC(C1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925029 | |

| Record name | (1-Octadecylpyrrolidin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125131-66-0 | |

| Record name | 1-Octadecyl-3-pyrrolidinemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125131660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Octadecylpyrrolidin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.